- Synthesis of hydroxylated pyrrolidines by allenic cyclisation, Tetrahedron, 2016, 72(41), 6356-6362

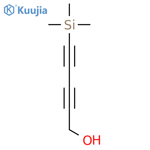

Cas no 97514-97-1 (2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-)

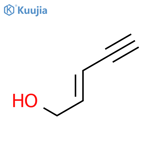

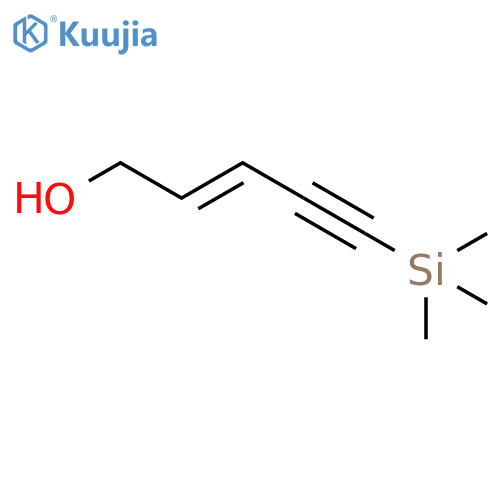

97514-97-1 structure

상품 이름:2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-

CAS 번호:97514-97-1

MF:C8H14OSi

메가와트:154.281663417816

CID:803434

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-

- TRANS-5-TRIMETHYLSILYL-2-PENTEN-4-YN-1-OL

- (E)-5-trimethylsilanylpent-2-en-4-yn-1-ol

- (E)-5-trimethylsilyl-2-penten-4-yn-1-ol

- (E)-5-trimethylsilyl-pent-2-en-4-yn-1-ol

- (2E)-5-(Trimethylsilyl)-2-penten-4-yn-1-ol (ACI)

- 2-Penten-4-yn-1-ol, 5-(trimethylsilyl)-, (E)- (ZCI)

- (E)-1-(Trimethylsilyl)-2-penten-4-yn-1-ol

-

- 인치: 1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h4-5,9H,7H2,1-3H3/b5-4+

- InChIKey: WKGUAYJZYDPJLJ-SNAWJCMRSA-N

- 미소: C(/C=C/CO)#C[Si](C)(C)C

계산된 속성

- 정밀분자량: 154.08100

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 2

- 복잡도: 174

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 1

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

- PSA: 20.23000

- LogP: 1.41570

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 보안 정보

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 세관 데이터

- 세관 번호:2931900090

- 세관 데이터:

중국 세관 번호:

2931900090개요:

기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

요약:

2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12911-5g |

5-(trimethylsilyl)pent-2-en-4-yn-1-ol |

97514-97-1 | 95% | 5g |

$2750 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750837-1g |

(e)-5-(Trimethylsilyl)pent-2-en-4-yn-1-ol |

97514-97-1 | 98% | 1g |

¥2966.00 | 2024-04-23 |

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; 3 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

참조

합성회로 2

반응 조건

1.1 Catalysts: Ethylmagnesium bromide , (T-4)-[2,9-Bis[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthroline-κN1,κN10]dic… Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, rt

1.2 Solvents: Tetrahydrofuran ; 3 h, rt

1.3 Solvents: Ethyl acetate ; rt

1.2 Solvents: Tetrahydrofuran ; 3 h, rt

1.3 Solvents: Ethyl acetate ; rt

참조

- Cobalt-Catalyzed E-Selective Cross-Dimerization of Terminal Alkynes: A Mechanism Involving Cobalt(0/II) Redox Cycles, Angewandte Chemie, 2020, 59(4), 1552-1556

합성회로 3

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.2 30 min, -78 °C; 30 min, -78 °C → rt

1.2 30 min, -78 °C; 30 min, -78 °C → rt

참조

- Highly regioselective decarboxylative Claisen rearrangement reactions of diallyl 2-sulfonylmalonates, Tetrahedron Letters, 2007, 48(44), 7861-7864

합성회로 4

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether , Hexane ; 1 h, -78 °C; 1 h, -78 °C → 0 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; 2 h, rt

1.2 Reagents: Potassium sodium tartrate Solvents: Water ; 2 h, rt

참조

- A convergent approach to (-)-callystatin A based on local symmetry, Chemistry - A European Journal, 2012, 18(45), 14267-14271

합성회로 5

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 - -10 °C; 15 min, -10 °C; -10 °C → -78 °C

1.2 -78 °C; 1 h, -78 °C → rt; 2 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; 1 h, rt

1.2 -78 °C; 1 h, -78 °C → rt; 2 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt; 1 h, rt

참조

- Short, Tin-Free Synthesis of All Three Inthomycins, Chemistry - A European Journal, 2018, 24(63), 16753-16756

합성회로 6

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane

참조

- On the way to oligocyclopropanes via transformations on 1,6-substituted trans-endiinenes, 1999, , (20121004),

합성회로 7

반응 조건

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Benzene

참조

- Stereocontrolled synthesis of naturally occurring polyacetylenes characterized by (E)-1-en-3-yne, (E)-1-ene-3,5-diyne, (1E,5E)-1,5-dien-3-yne, and (1E,7E)-1,7-diene-3,5-diyne moieties, Gazzetta Chimica Italiana, 1987, 117(8), 481-9

합성회로 8

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 30 min, -78 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Ruthenium-catalyzed alkene-alkyne coupling. Total synthesis of amphidinolide P, Journal of the American Chemical Society, 2005, 127(50), 17921-17937

합성회로 9

반응 조건

1.1 Solvents: Acetic acid , Tetrahydrofuran , Water ; 12 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water

1.2 Reagents: Potassium carbonate Solvents: Water

참조

- Total Synthesis of Fostriecin: Via a Regio- and Stereoselective Polyene Hydration, Oxidation, and Hydroboration Sequence, Organic Letters, 2010, 12(17), 3752-3755

합성회로 10

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; 10 min, 0 °C; 1 h, 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

참조

- A Stereocontrolled Total Synthesis of Lipoxin B4 and its Biological Activity as a Pro-Resolving Lipid Mediator of Neuroinflammation, Chemistry - A European Journal, 2022, 28(35),

합성회로 11

반응 조건

1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 2 h, rt

참조

- Synthesis and biological evaluation of C(13)/C(13')-bis-desmethyl-disorazole Z, ChemRxiv, 2022, , 1-16

합성회로 12

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 1 h, -78 °C; 4 h, -78 °C → rt

1.2 Reagents: Methanol , Potassium sodium tartrate Solvents: Water ; 0 °C

1.2 Reagents: Methanol , Potassium sodium tartrate Solvents: Water ; 0 °C

참조

- Catalytic Dicyanative [4 + 2] Cycloaddition Triggered by Cyanopalladation of Conjugated Enynes under Aerobic Conditions, Journal of the American Chemical Society, 2010, 132(13), 4522-4523

합성회로 13

반응 조건

1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 12 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

1.2 Reagents: Potassium carbonate Solvents: Water ; rt

참조

- Total and formal syntheses of fostriecin, Organic Chemistry Frontiers, 2020, 7(22), 3608-3615

합성회로 14

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran

참조

- The Decarboxylative Ireland-Claisen Rearrangement: Methodology Studies and Approaches to the Total Synthesis of (-)-Suaveoline, 2006, , (20140701),

합성회로 15

반응 조건

1.1 Reagents: Ethylmagnesium chloride Solvents: Tetrahydrofuran ; 0 °C

1.2 50 °C

1.3 Reagents: Silica

1.2 50 °C

1.3 Reagents: Silica

참조

- Synthesis of methyl (5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxy-7,9,11,13-hexadecatetraenoate, an analogue of 15R-Lipoxin A4, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3223-3226

합성회로 16

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ; -78 °C; -78 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C

참조

- Stereoselective Total Synthesis of Atractylodemayne A, a Conjugated 2(E),8(Z),10(E)-Triene-4,6-diyne, Organic Letters, 2016, 18(5), 1162-1165

합성회로 17

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; -78 °C; 4 h, -78 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C; -78 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 °C; -78 °C → rt

참조

- Synthesis of isomeric polyacetylenes based on natural hydroxy matricaria esters, Tetrahedron, 2009, 65(40), 8418-8427

합성회로 18

반응 조건

1.1 Reagents: Ethyl bromide , Magnesium Solvents: Tetrahydrofuran

1.2 -

1.2 -

참조

- Stereocontrolled total synthesis of lipoxins A, Journal of the American Chemical Society, 1985, 107(25), 7515-18

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Raw materials

- 2-Propen-1-ol, 3-iodo-, (2E)-

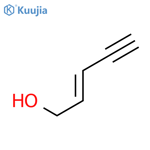

- 2-Penten-4-yn-1-ol

- 2-Penten-4-yn-1-ol, (2E)-

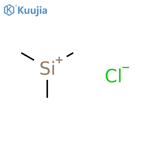

- Chlorotrimethylsilane

- 2,4-Pentadiyn-1-ol, 5-(trimethylsilyl)-

- 1-Iodo-2-(trimethylsilyl)acetylene

- Methyl 5-trimethylsilylpent-2-en-4-ynoate

- Silane,[(3E)-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-penten-1-ynyl]trimethyl-

- ethynyltrimethylsilane

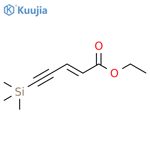

- 2-Penten-4-ynoic acid, 5-(trimethylsilyl)-, ethyl ester, (2E)-

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- Preparation Products

2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)- 관련 문헌

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

97514-97-1 (2-Penten-4-yn-1-ol,5-(trimethylsilyl)-, (2E)-) 관련 제품

- 914606-98-7(N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propane-2-sulfonamide)

- 1448034-58-9(methyl 7-(pyridine-3-sulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

- 1105233-79-1(4-ethyl-N-{2-3-(trifluoromethyl)phenoxyethyl}benzene-1-sulfonamide)

- 4053-50-3(6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline)

- 1805427-46-6(2-Bromo-3-(difluoromethyl)-4-methoxypyridine-6-methanol)

- 2580215-03-6(Methyl 2,3-dichloro-4-sulfamoylbenzoate)

- 1806600-44-1(1-Bromo-3-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one)

- 2680840-89-3(2-(2-{Methyl[(prop-2-en-1-yloxy)carbonyl]amino}ethoxy)benzoic acid)

- 1794845-17-2([ethyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate)

- 2870660-16-3(5-{(9H-fluoren-9-yl)methoxycarbonyl}-1H,4H,5H,6H,7H-pyrrolo3,2-cpyridine-2-carboxylic acid)

추천 공급업체

Hefei Zhongkesai High tech Materials Technology Co., Ltd

골드 회원

중국 공급자

시약

Wuhan ChemNorm Biotech Co.,Ltd.

골드 회원

중국 공급자

시약

Shandong Feiyang Chemical Co., Ltd

골드 회원

중국 공급자

대량

Hubei Tianan Hongtai Biotechnology Co.,Ltd

골드 회원

중국 공급자

대량

Taizhou Jiayin Chemical Co., Ltd

골드 회원

중국 공급자

대량